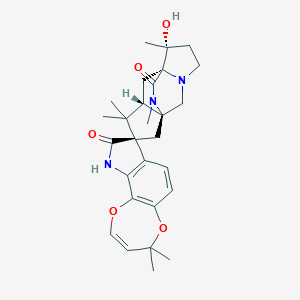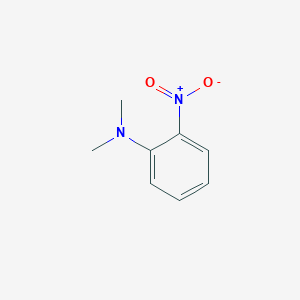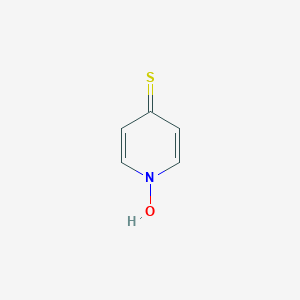
N-Hydroxypyridine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxypyridine-4-thione is a heterocyclic compound that has been widely studied for its potential applications in various fields. It is a sulfur-containing compound that can be synthesized through various methods and has been shown to have unique biochemical and physiological effects. In
作用機序
The mechanism of action of N-Hydroxypyridine-4-thione is not fully understood. It has been proposed that the compound acts as a free radical scavenger, protecting cells from oxidative stress. N-Hydroxypyridine-4-thione has also been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
生化学的および生理学的効果
N-Hydroxypyridine-4-thione has been shown to have unique biochemical and physiological effects. It has been shown to possess antioxidant properties, protecting cells from oxidative stress. N-Hydroxypyridine-4-thione has also been shown to have anti-inflammatory properties, reducing inflammation in various tissues. Additionally, the compound has been investigated for its potential antitumor effects, inhibiting the growth of cancer cells.
実験室実験の利点と制限
N-Hydroxypyridine-4-thione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. The compound is also stable under normal laboratory conditions. However, N-Hydroxypyridine-4-thione has some limitations for lab experiments. The compound is highly reactive and can form complexes with metal ions, which can interfere with certain assays. Additionally, the compound has a strong odor, which can be unpleasant for researchers working with the compound.
将来の方向性
There are several future directions for the study of N-Hydroxypyridine-4-thione. One area of research is the investigation of the compound's potential use as a chelating agent in metal ion complexation studies. Another area of research is the development of new compounds based on the structure of N-Hydroxypyridine-4-thione for potential medicinal applications. Additionally, further studies are needed to fully understand the mechanism of action of N-Hydroxypyridine-4-thione and its potential use in the treatment of various diseases.
合成法
N-Hydroxypyridine-4-thione can be synthesized through several methods. One of the most common methods is the reaction of pyridine-4-thiol with hydrogen peroxide in the presence of a catalyst such as copper(II) sulfate. Another method involves the reaction of pyridine-4-thiol with nitric acid in the presence of a dehydrating agent such as phosphorus pentoxide. The synthesis of N-Hydroxypyridine-4-thione can also be achieved through the reaction of pyridine-4-thiol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
科学的研究の応用
N-Hydroxypyridine-4-thione has been extensively studied for its potential applications in various fields. It has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. It has also been investigated for its potential use as a chelating agent in metal ion complexation studies. N-Hydroxypyridine-4-thione has been used in the synthesis of various compounds with potential medicinal applications, including anti-cancer and anti-inflammatory agents.
特性
CAS番号 |
101084-70-2 |
|---|---|
製品名 |
N-Hydroxypyridine-4-thione |
分子式 |
C5H5NOS |
分子量 |
127.17 g/mol |
IUPAC名 |
1-hydroxypyridine-4-thione |
InChI |
InChI=1S/C5H5NOS/c7-6-3-1-5(8)2-4-6/h1-4,7H |
InChIキー |
PMKUJLHDVRBNSN-UHFFFAOYSA-N |
SMILES |
C1=CN(C=CC1=S)O |
正規SMILES |
C1=CN(C=CC1=S)O |
その他のCAS番号 |
101084-70-2 |
同義語 |
4-HPT cpd N-hydroxypyridine-4-thione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



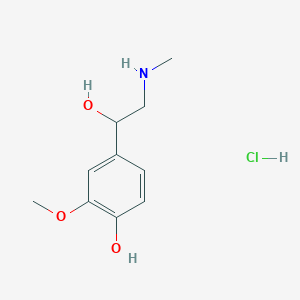
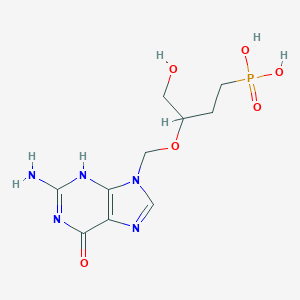
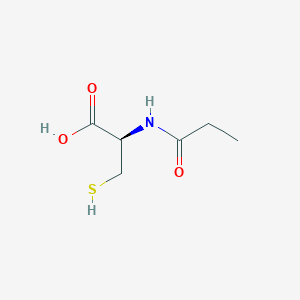
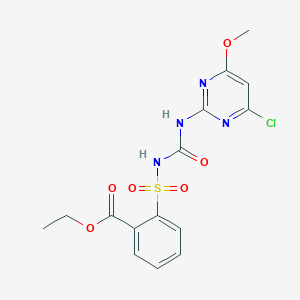

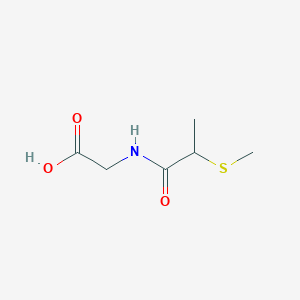
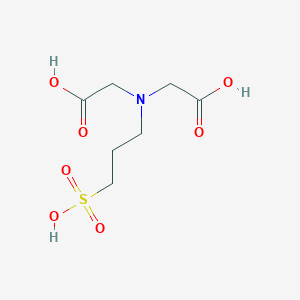
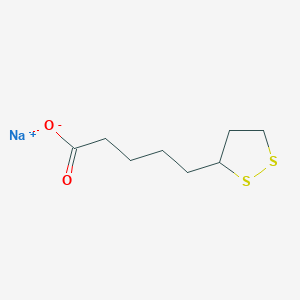
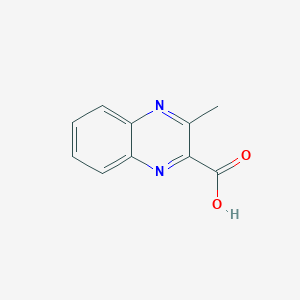
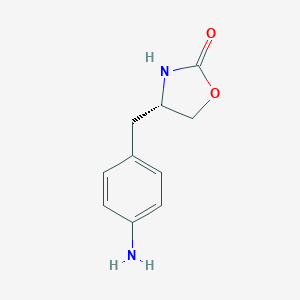
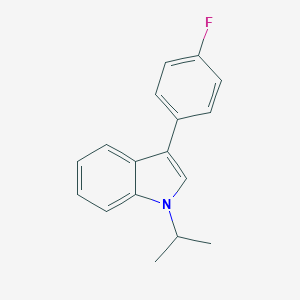
![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
